![molecular formula C18H18O4 B12433905 2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B12433905.png)
2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
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Overview
Description
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is an organic compound belonging to the class of cinnamic esters. These compounds are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . The compound is characterized by its phenethyl group attached to a cinnamic acid derivative, which includes a hydroxy and methoxy substitution on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of cinnamic acid derivatives. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often at room temperature, to yield the desired ester in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is primarily attributed to its ability to interact with cellular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely include key enzymes and signaling molecules involved in cell survival and apoptosis .
Comparison with Similar Compounds
Cinnamic Acid Derivatives: Such as ferulic acid and caffeic acid, which also exhibit antioxidant and anticancer properties.
Uniqueness: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate stands out due to its specific substitution pattern on the aromatic ring, which may confer unique biological activities and chemical reactivity. Its combination of hydroxy and methoxy groups can enhance its antioxidant properties compared to other cinnamic acid derivatives .
Biological Activity
2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate, also known as caffeic acid phenylethyl ester (CAPE), is a compound derived from propolis, a resinous substance produced by bees. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant studies and data.
- IUPAC Name : this compound
- Molecular Formula : C10H10O4
- Molecular Weight : 194.184 Da
Antioxidant Activity
CAPE exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. For instance, one study reported that CAPE significantly reduced malondialdehyde (MDA) levels in liver tissues, indicating decreased lipid peroxidation .
Anti-inflammatory Effects
CAPE has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that CAPE can modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators . A detailed study highlighted that CAPE administration resulted in a significant decrease in paw edema in animal models of inflammation .
Anticancer Properties
CAPE's anticancer activity has been extensively studied across various cancer cell lines. It has been shown to induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Cell Proliferation : CAPE has been reported to inhibit the proliferation of several cancer cell lines including MDA-MB-231 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer) cells. Concentrations as low as 0.005 mg/mL have been effective in reducing cell viability .
Cell Line | Concentration Used | Effect |
---|---|---|
MDA-MB-231 | 0.005–0.1 mg/mL | Inhibition of proliferation |
DU145 | 0.5–500 µM | Induction of apoptosis |
A549 | 10 mg/kg | Anti-metastatic activity |
The mechanisms through which CAPE exerts its biological effects include:
- Apoptosis Induction : CAPE activates caspases and alters Bcl-2 family protein expression, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : It affects cell cycle regulators, leading to G0/G1 phase arrest in various cancer cell lines .
- Antiangiogenic Activity : CAPE inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression, which is critical for tumor growth and metastasis .
Study on Cancer Cell Lines
A study investigated the effects of CAPE on various human cancer cell lines, including breast and prostate cancers. The results indicated that treatment with CAPE led to a significant reduction in cell viability and increased apoptosis rates compared to control groups . The study concluded that CAPE could be a potent agent for cancer therapy.
Neuroprotective Effects
In addition to its anticancer properties, CAPE has shown neuroprotective effects in models of neurodegeneration. Research involving PC12 cells indicated that CAPE could protect against corticosterone-induced injury, enhancing cell survival rates significantly at concentrations ranging from 5 to 40 µM .
Properties
IUPAC Name |
2-phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEGDBUJVGNJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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